![molecular formula C19H23BrN4OS B2936781 4-bromo-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]thiophene-2-carboxamide CAS No. 2034596-12-6](/img/structure/B2936781.png)

4-bromo-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

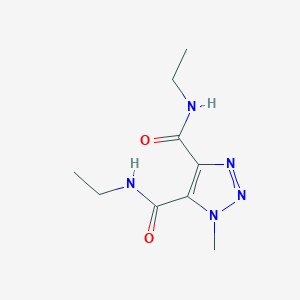

Photostabilization of Polyvinyl Chloride

Balakit et al. (2015) synthesized new thiophene derivatives, including compounds structurally similar to 4-bromo-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)thiophene-2-carboxamide, demonstrating their effectiveness in reducing the photodegradation of polyvinyl chloride (PVC) films. These materials showed significant photostabilization properties, potentially useful in enhancing the durability of PVC-based products (Balakit et al., 2015).

Palladium-Catalyzed Aminocarbonylation

Research by Takács et al. (2012) involved the palladium-catalyzed aminocarbonylation of compounds, including derivatives similar to the chemical . This study highlights the potential for using such compounds in complex chemical syntheses, particularly in the formation of amides and related structures (Takács et al., 2012).

Synthesis of Antipsychotic Agents

Norman et al. (1996) investigated heterocyclic analogues, similar in structure to 4-bromo-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)thiophene-2-carboxamide, for their potential as antipsychotic agents. The compounds showed promising results in binding to dopamine and serotonin receptors, indicating their potential therapeutic use in psychiatric disorders (Norman et al., 1996).

Antitumor Activity

Liu et al. (1995) synthesized isoquinoline-1-carboxaldehyde thiosemicarbazones, structurally related to the compound , evaluating their antineoplastic activity. The compounds exhibited significant activity against L1210 leukemia in mice, suggesting potential applications in cancer therapy (Liu et al., 1995).

CGRP Receptor Inhibition

Cann et al. (2012) developed a synthesis process for a CGRP receptor antagonist with structural similarities to the compound . Their research offers insights into the potential application of such compounds in treating conditions related to the calcitonin gene-related peptide (CGRP) receptor (Cann et al., 2012).

Antibacterial Activity

Selvakumar and Elango (2017) synthesized and evaluated piperidine-4-carboxamide derivatives, structurally similar to the compound , for their antibacterial activities. These compounds showed effectiveness against various bacterial strains, highlighting their potential use in developing new antibacterial agents (Selvakumar & Elango, 2017).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

It can be inferred that the compound interacts with its targets, possibly through the indole moiety, leading to changes in the biological activity of the targets .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may affect a variety of biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Properties

IUPAC Name |

4-bromo-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BrN4OS/c1-12-21-16-5-3-2-4-15(16)18(22-12)24-8-6-14(7-9-24)23-19(25)17-10-13(20)11-26-17/h10-11,14H,2-9H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFFBXGYISILTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=CC(=CS4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BrN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Butan-2-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B2936699.png)

![3-amino-1-[4-(4-methylpiperazin-1-yl)phenyl]urea](/img/structure/B2936701.png)

![4-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)quinolin-2-ol](/img/structure/B2936702.png)

![Tert-butyl 3-(methylsulfonimidoyl)-8-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2936706.png)

![2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2936708.png)

![2-(7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2936713.png)

![[5-(2-Chlorophenyl)-7-{[(4-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2936714.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2936717.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide](/img/structure/B2936721.png)